molecular formula C19H23N5O4S B2548223 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone CAS No. 496776-16-0

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone

Cat. No. B2548223
CAS RN: 496776-16-0
M. Wt: 417.48
InChI Key: OAPCKYYCRZTXJG-UHFFFAOYSA-N
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Description

The compound 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as morpholine and pyrimidine rings are common in the literature for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted pyrimidines, which are often achieved through the reaction of isothiourea derivatives with diketones in the presence of triethylamine, as seen in the synthesis of a GABAB enhancer . This suggests that a similar approach could be employed for the synthesis of the ketone , utilizing appropriate starting materials and reaction conditions to introduce the morpholinylsulfonyl and pyrimidinylpiperazinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds typically includes a morpholine ring, which is known for its role in medicinal chemistry due to its favorable pharmacokinetic properties . The presence of a pyrimidine ring is also significant, as it is a core structure in many pharmaceuticals and can be modified to enhance biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves further functionalization of the core structure. For instance, the introduction of various substituents on the pyrimidine ring can be achieved through nucleophilic addition reactions, as demonstrated in the synthesis of tertiary aminoalkanol hydrochlorides . Additionally, the condensation reactions with carboxamidines can lead to the formation of pyrido[3,4-d]pyrimidines, indicating the versatility of the pyrimidine scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing morpholine and pyrimidine units can vary widely depending on the substituents and the overall molecular context. However, they generally exhibit crystalline nature and can be characterized by spectroscopic methods such as NMR and IR spectroscopy. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show absorption bands for OH stretching, while the NMR spectra provide insights into the proton environment of the molecule .

Scientific Research Applications

Pharmacophore for PI3K and PIKKs Inhibition

4-(Pyrimidin-4-yl)morpholines, related in structure to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, are identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine oxygen in these compounds is crucial for forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. The non-nitrogen containing morpholine isostere discovered demonstrates potent, selective dual inhibition of mTORC1 and mTORC2, highlighting the molecule's role in targeted cancer therapy by inhibiting critical pathways involved in cell growth and proliferation (Hobbs et al., 2019).

Hybrid Anticonvulsant Agents

New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine elements, have been synthesized and evaluated for anticonvulsant activity. These compounds leverage chemical fragments from well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models. This research suggests potential applications of such morpholine derivatives in developing new treatments for epilepsy and seizure disorders (Kamiński et al., 2015).

Cyclization Reactions

Cyclization of cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to various heterocyclic compounds, demonstrates the versatility of morpholine and related structures in synthetic chemistry. These reactions yield derivatives like 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione, useful in diverse scientific research applications, including the development of new therapeutic agents (Shikhaliev et al., 2008).

Novel Inhibitors of AKR1C3

Morpholino(phenylpiperazin-1-yl)methanones, closely related to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, have been prepared and shown to be potent and isoform-selective inhibitors of AKR1C3. These compounds are of interest as potential drugs for leukemia and hormone-related cancers, offering a new avenue for therapeutic intervention in diseases driven by AKR1C3 activity (Flanagan et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPCKYYCRZTXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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